Methyl 5-chloro-3-fluorothiophene-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-fluorothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C6H4ClFO2S and a molecular weight of 194.61 g/mol . This compound is characterized by the presence of a thiophene ring substituted with chlorine, fluorine, and a carboxylate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-fluorothiophene-2-carboxylate typically involves the reaction of 5-chloro-3-fluorothiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound often involve similar esterification reactions but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-fluorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized thiophenes .
Scientific Research Applications
Methyl 5-chloro-3-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: The compound is investigated for its potential pharmacological properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-fluorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chlorothiophene-2-carboxylate
- Methyl 3-fluorothiophene-2-carboxylate
- Methyl 5-bromo-3-fluorothiophene-2-carboxylate
Uniqueness
Methyl 5-chloro-3-fluorothiophene-2-carboxylate is unique due to the presence of both chlorine and fluorine substituents on the thiophene ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
919122-19-3 |
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Molecular Formula |
C6H4ClFO2S |
Molecular Weight |
194.61 g/mol |
IUPAC Name |
methyl 5-chloro-3-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,1H3 |
InChI Key |
ITFSQYMWWIUQGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)F |
Origin of Product |
United States |
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